molecular formula C20H16N4OS B7562610 4-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-N-pyridin-2-ylbenzamide

4-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-N-pyridin-2-ylbenzamide

Cat. No. B7562610
M. Wt: 360.4 g/mol
InChI Key: CGUBBEAOLJRAAZ-UHFFFAOYSA-N
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Description

4-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-N-pyridin-2-ylbenzamide is a compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is a potent inhibitor of certain enzymes, making it a valuable tool in studying various biochemical pathways.

Mechanism of Action

The mechanism of action of 4-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-N-pyridin-2-ylbenzamide involves the inhibition of certain enzymes. This compound binds to the active site of the enzyme, preventing the enzyme from carrying out its normal function. The inhibition of these enzymes can lead to a decrease in the activity of certain biochemical pathways, which can be beneficial for the study of various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific enzyme that it inhibits. This compound has been found to inhibit enzymes involved in cancer cell proliferation, inflammation, and neurodegeneration. Inhibition of these enzymes can lead to a decrease in the activity of these pathways, which can be beneficial for the study of these diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-N-pyridin-2-ylbenzamide in lab experiments is its potency as an enzyme inhibitor. This compound has been found to be a potent inhibitor of certain enzymes, making it a valuable tool for studying various biochemical pathways. However, one of the limitations of using this compound is its potential toxicity. Careful consideration must be taken when using this compound in lab experiments to ensure the safety of researchers.

Future Directions

There are several future directions for the study of 4-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-N-pyridin-2-ylbenzamide. One direction is the study of its potential applications in the treatment of various diseases. This compound has been found to be a potent inhibitor of enzymes involved in cancer cell proliferation, inflammation, and neurodegeneration, making it a potential candidate for the development of new treatments for these diseases. Another direction is the study of the structure-activity relationship of this compound. By studying the structure-activity relationship, researchers can gain a better understanding of the mechanism of action of this compound and potentially develop more potent inhibitors. Lastly, the study of the toxicity of this compound is another future direction. Careful consideration must be taken when using this compound in lab experiments to ensure the safety of researchers, and further studies are needed to determine the potential toxicity of this compound.

Synthesis Methods

The synthesis of 4-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-N-pyridin-2-ylbenzamide involves a series of steps. The first step involves the reaction of 2-bromo-4-methylpyridine with 2-mercapto-N-(pyridin-2-yl)benzamide in the presence of a palladium catalyst to yield the intermediate compound 2-(pyridin-2-ylsulfanyl)-4-methylpyridine. The intermediate compound is then reacted with imidazo[1,2-a]pyridine in the presence of a base to yield the final product, this compound.

Scientific Research Applications

4-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-N-pyridin-2-ylbenzamide has potential applications in various research fields. One of the most significant applications of this compound is in the study of enzyme inhibition. It has been found to be a potent inhibitor of certain enzymes, making it a valuable tool in studying various biochemical pathways. This compound has been used in the study of cancer, inflammation, and neurodegenerative diseases.

properties

IUPAC Name

4-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-N-pyridin-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4OS/c25-20(23-18-5-1-3-11-21-18)15-7-9-17(10-8-15)26-14-16-13-24-12-4-2-6-19(24)22-16/h1-13H,14H2,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGUBBEAOLJRAAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(=O)C2=CC=C(C=C2)SCC3=CN4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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